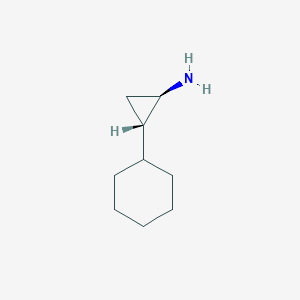

![molecular formula C21H19F3N4O4S B610589 2-[[(3-甲基-1,2-恶唑-5-基)甲基]硫代]-N-(2-{[2-硝基-4-(三氟甲基)苯基]氨基}乙基)苯甲酰胺 CAS No. 1110873-99-8](/img/structure/B610589.png)

2-[[(3-甲基-1,2-恶唑-5-基)甲基]硫代]-N-(2-{[2-硝基-4-(三氟甲基)苯基]氨基}乙基)苯甲酰胺

描述

The compound contains several functional groups including an oxazole ring, a sulfanyl group, a nitro group, and a trifluoromethyl group . Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom . The presence of these functional groups could impart specific chemical and biological properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, which is a planar, aromatic ring, could influence the overall shape of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar nitro group and the nonpolar trifluoromethyl group could affect the compound’s solubility .科学研究应用

晶体结构和生物学研究

Karanth 等人 (2019) 的一项研究探索了 4,5-二氢-1,3,4-恶二唑-2-硫酮的衍生物,这些衍生物在结构上与所讨论的化合物相关。该研究包括使用 X 射线衍射的晶体结构分析,并评估了这些化合物的抗菌和抗氧化活性 (Karanth、Narayana、Sarojini、Kumar 和 Byrappa,2019)。

三唑衍生物的抗菌活性

Mange 等人 (2013) 合成了新型 1,2,4-三唑衍生物并评估了它们的抗菌活性。这些化合物的结构与所讨论的化合物相似,特别是在苯甲酰基部分的存在 (Mange、Isloor、Malladi、Isloor 和 Fun,2013)。

合成和抗结核活性

Dighe 等人 (2012) 合成了包括 N-(3,5-二苯基-4,5-二氢-1,2-恶唑-4-基)甲基苯胺)-n-(4-磺酰基苯基)苯甲酰胺的化合物。该研究重点关注合成过程并评估了这些化合物的抗结核活性,证明了结构相关化合物在医学上的潜在应用 (Dighe、Mahajan、Maste 和 Bhat,2012)。

合成中的弗里斯重排

Moreno-Fuquen 等人 (2019) 进行了在微波辅助弗里斯重排下无催化剂和无溶剂合成苯甲酰胺衍生物的研究。这项研究与理解类似化合物的合成途径和结构转化有关 (Moreno-Fuquen、Arango-Daraviña、Becerra、Castillo、Kennedy 和 Macías,2019)。

胸苷酸合酶抑制剂

Gangjee 等人 (1996) 合成了 2-氨基-4-氧代-5-取代-吡咯并[2,3-d]嘧啶作为胸苷酸合酶的抑制剂。该研究展示了苯甲酰胺衍生物在开发抗肿瘤和抗菌剂中的潜力 (Gangjee、Mavandadi、Kisliuk、McGuire 和 Queener,1996)。

作用机制

Target of Action

RU-301 is a pan TAM inhibitor . The TAM family consists of three receptor tyrosine kinases: Tyro3, Axl, and MerTK . These receptors play crucial roles in several cellular processes, including cell survival, growth, and proliferation .

Mode of Action

RU-301 blocks Gas6-induced TAM activation . Gas6 is a ligand for the TAM receptors, and its binding to these receptors triggers their activation . By inhibiting this interaction, RU-301 prevents the activation of the TAM receptors .

Biochemical Pathways

The inhibition of TAM receptors by RU-301 leads to the attenuation of ERK activation and TGFβ1 expression . ERK is a key player in the MAPK signaling pathway, which regulates cell proliferation and differentiation . TGFβ1 is a cytokine involved in various cellular functions, including cell growth, cell proliferation, cell differentiation, and apoptosis .

Pharmacokinetics

It is noted that ru-301 has good bioavailability and a half-life of approximately 7-8 hours .

Result of Action

RU-301 has been shown to significantly reduce nonalcoholic steatohepatitis (NASH) fibrosis . It also suppresses the growth of H1299 lung cancer cells when cultured in the presence of Gas6 . In vivo, RU-301 significantly decreased tumor volume in a lung cancer xenograft model .

未来方向

生化分析

Biochemical Properties

RU-301 interacts with AXL, MerTK, and TYRO3, which are all receptor tyrosine kinases . It inhibits these enzymes, thereby blocking the activation of the TAM receptors . The nature of these interactions involves the binding of RU-301 to the extracellular domain of these receptors at the interface of the Ig-1 ectodomain of the receptor and the Lg-1 of Gas6 .

Cellular Effects

RU-301 has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of the TAM receptors, which are involved in cell survival, growth, and proliferation . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

RU-301 exerts its effects at the molecular level by binding to the TAM receptors and inhibiting their activation . This can lead to changes in gene expression and cellular metabolism, as these receptors are involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, RU-301 has been shown to effectively block Gas6-inducible TAM activation . It has good bioavailability with a half-life of approximately 7-8 hours

Dosage Effects in Animal Models

In animal models, RU-301 has been shown to significantly reduce tumor volume at dosages of 100 and 300 mg/kg

Metabolic Pathways

Given its role as a TAM inhibitor, it likely interacts with enzymes and cofactors involved in these pathways .

属性

IUPAC Name |

2-[(3-methyl-1,2-oxazol-5-yl)methylsulfanyl]-N-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O4S/c1-13-10-15(32-27-13)12-33-19-5-3-2-4-16(19)20(29)26-9-8-25-17-7-6-14(21(22,23)24)11-18(17)28(30)31/h2-7,10-11,25H,8-9,12H2,1H3,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPWPNHNGXNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CSC2=CC=CC=C2C(=O)NCCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of RU-301 against Zika virus infection?

A: RU-301 targets the Axl receptor, a host factor crucial for Zika virus entry. [] While the exact mechanism remains under investigation, research suggests that RU-301 likely prevents the dimerization of the Axl receptor, a necessary step for viral entry. [] By blocking this dimerization, RU-301 could potentially inhibit the virus from attaching to and entering host cells.

Q2: How was the potential of RU-301 as an Axl inhibitor assessed in the study?

A: Researchers utilized a combination of computational chemistry approaches to evaluate the potential of RU-301. [] Molecular docking studies were employed to predict the binding affinity and interactions between RU-301 and the Axl receptor. [] Further insights into the stability of this interaction were gained through molecular dynamics simulations using implicit solvation models. [] These computational methods provided a preliminary assessment of RU-301's ability to bind to and potentially inhibit the Axl receptor.

Q3: Are there other compounds similar to RU-301 being investigated for antiviral activity?

A: Yes, the study explored other compounds, including RU-302, warfarin, and R428, as potential inhibitors of the Axl receptor. [] These compounds served as a starting point for identifying structural features important for Axl inhibition. Interestingly, a derivative of R428, referred to as compound 2', was found to possess even greater potency than RU-301 in silico. [] This finding highlights the importance of continued exploration of chemical modifications to optimize the efficacy of potential Axl inhibitors.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

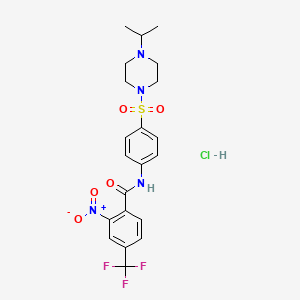

![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)

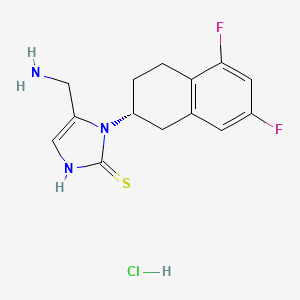

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

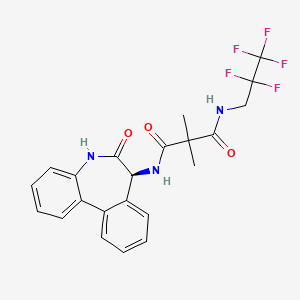

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)